Ethyl 3-methyl-1H-indole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSECHLHOABFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504909 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73396-90-4 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Ethyl 3 Methyl 1h Indole 5 Carboxylate
Transformations of the Carboxylate Ester Group
The ethyl carboxylate group is a key handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and alcohols.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-methyl-1H-indole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is a common method for converting ethyl indole (B1671886) carboxylates to their acid form. researchgate.netmdpi.com For instance, in related indole systems, the hydrolysis can be performed following an N-alkylation step by increasing the amount of aqueous base and heating the reaction mixture. mdpi.com The general procedure involves treating the ester with an aqueous solution of a strong base, followed by acidification to precipitate the carboxylic acid. mdpi.com A process for preparing 5-substituted indole derivatives also involves the hydrolysis of an ethyl 5-substituted indole-2-carboxylate (B1230498) to form the corresponding carboxylic acid. nih.gov
Table 1: Conditions for Hydrolysis of Ethyl Indole Esters
| Starting Material | Reagents | Product | Reference |
| Ethyl 1-allyl-1H-indole-2-carboxylate | 1. KOH, H₂O | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | 1. KOH, H₂O | 1-Benzyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl indole-2-carboxylate | Alkaline Hydrolysis | Indole-2-carboxylic acid | researchgate.net |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org In a basic medium, an alkoxide, such as sodium methoxide (B1231860) (NaOMe), is used to convert an ethyl ester to a methyl ester. libretexts.orgmdpi.com For example, the treatment of ethyl indol-2-carboxylate with sodium methoxide in methanol (B129727) leads to the formation of methyl 1H-indole-2-carboxylate. mdpi.com This process occurs because the methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. libretexts.org To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. libretexts.org
Table 2: Example of Transesterification in Indole Esters
| Starting Material | Reagents | Product | Yield | Reference |
| Ethyl indol-2-carboxylate | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | 89% | mdpi.com |
Reduction Reactions
The carboxylate ester group of ethyl 3-methyl-1H-indole-5-carboxylate can be reduced to a primary alcohol, (3-methyl-1H-indol-5-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. wikipedia.orgmasterorganicchemistry.com LiAlH₄ is strong enough to reduce esters and carboxylic acids to primary alcohols, a reaction for which milder reagents like sodium borohydride (B1222165) are ineffective. libretexts.orgmasterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. wikipedia.orgbyjus.com It is important to note that in some cases, particularly with 3-substituted indoles, LiAlH₄ can lead to the reduction of the ester to a methyl group. For instance, the reduction of ethyl indole-3-carboxylate (B1236618) with excess LiAlH₄ has been reported to yield skatole (3-methylindole). researchgate.net Biocatalytic methods using microorganisms like Saccharomyces racemosum have also been shown to reduce carboxylic acids and their corresponding methyl and ethyl esters to primary alcohols in an aqueous medium. polimi.it
Reactions at the Indole Nitrogen (N1) Position
The nitrogen atom of the indole ring is nucleophilic and can be substituted through various reactions, most notably alkylation and acylation. The presence of an electron-withdrawing group like the carboxylate at the C5 position can increase the acidity of the N-H bond, facilitating its deprotonation and subsequent reaction. researchgate.net
N-Alkylation and N-Acylation Reactions
N-alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is typically achieved by first deprotonating the indole N-H with a base to form an indolide anion, which then acts as a nucleophile to attack an alkyl halide. mdpi.com Common bases used include sodium hydride (NaH) or potassium hydroxide (KOH). mdpi.comorganic-chemistry.org For example, N-alkylation of ethyl indol-2-carboxylate has been successfully carried out using aqueous KOH in acetone (B3395972) with alkylating agents like allyl bromide and benzyl (B1604629) bromide. mdpi.com
N-acylation is the process of adding an acyl group to the indole nitrogen. This can be accomplished using acylating agents such as acid chlorides or thioesters. byjus.commdpi.com The reaction often requires a base to deprotonate the indole nitrogen. byjus.comorgsyn.org For instance, the N-acylation of 3-methyl-1H-indole has been achieved using thioesters in the presence of cesium carbonate (Cs₂CO₃) in xylene at high temperatures. byjus.comphasetransfercatalysis.com Another method involves the direct acylation of indole with a carboxylic acid using boric acid as a catalyst. phasetransfer.com
Table 3: Selected N-Substitution Reactions of Indole Derivatives
| Indole Substrate | Reagent(s) | Product Type | Reference |
| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone | N-Alkylated indole | mdpi.com |
| 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, Xylene | N-Acylated indole | byjus.com |
| Ethyl 1H-indole-3-carboxylate | Acetic anhydride, Pyridine | N-Acetylated indole | polimi.it |
| Phenylhydrazine (B124118), Ketone, Alkyl halide | One-pot reaction with NaH | N-Alkylated indole | organic-chemistry.org |
Phase-Transfer Catalysis in N-Substitution
Phase-transfer catalysis (PTC) is an effective technique for conducting N-substitution reactions on indoles under heterogeneous conditions, often using milder bases and solvents. acsgcipr.org In this method, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a cinchona alkaloid derivative, facilitates the transfer of the indolide anion from the aqueous or solid phase to the organic phase where the alkylating or acylating agent resides. researchgate.netphasetransfercatalysis.com This methodology is particularly useful for N-alkylation, as it can enhance reactivity and allow for the use of inorganic bases like NaOH or K₂CO₃. acsgcipr.org The introduction of an electron-withdrawing group on the indole ring, such as a nitro group or an ester, increases the acidity of the N-H proton, making deprotonation easier and the substrate well-suited for PTC conditions. mdpi.comresearchgate.net Chiral phase-transfer catalysts have been employed to achieve enantioselective N-alkylation of indoles, which is crucial in the synthesis of pharmacologically active compounds. mdpi.comresearchgate.netst-andrews.ac.uk
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to electrophilic aromatic substitution. In the case of this compound, the substitution pattern is directed by the electronic effects of the existing substituents. The indole ring itself is an activating group, and the C3 position is generally the most reactive site for electrophilic attack in indoles. However, since the C3 position in the title compound is already substituted with a methyl group, electrophilic attack is directed to other positions on the ring.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). When subjected to these conditions, compounds with active methyl or methylene (B1212753) groups can be formylated. In the context of related indole structures, this reaction is a well-established method for introducing a formyl group.
Nitration: The nitration of indoles can be a complex process, often leading to a mixture of products or polymerization under harsh acidic conditions. However, various nitrating agents and conditions have been developed for more controlled reactions. For instance, nitration of electronegatively substituted indoles has been studied, demonstrating that the position of nitration is influenced by the existing substituents and reaction conditions. Studies on related indole-2-carboxylates have shown that nitration can occur at the 5- and 6-positions of the benzene (B151609) ring of the indole nucleus. A non-acidic and non-metallic method for the regioselective synthesis of 3-nitroindoles has been developed using trifluoroacetyl nitrate, which is generated from ammonium tetramethylnitrate and trifluoroacetic anhydride. While the C3 position is the most common site for nitration in unsubstituted indoles, the presence of substituents significantly alters the regioselectivity. For example, nitration of 1,3-diacetylindole (B99430) in concentrated sulfuric acid yields the 5-nitro derivative, among other products.
Halogenation: Halogenation of the indole ring can be achieved using various reagents. For example, N-bromosuccinimide (NBS) is a common reagent for the bromination of indoles. Studies on methyl indole-3-carboxylate have shown that dibromination can occur regioselectively at the 5- and 6-positions when the reaction is carried out in acetic acid. The halogenated indoles are versatile intermediates for further functionalization through cross-coupling reactions.
The following table summarizes the typical electrophilic aromatic substitution reactions on indole rings, which are applicable to this compound with considerations for its specific substitution pattern.
| Reaction | Reagent(s) | Typical Position of Substitution | Product Type |
| Vilsmeier-Haack | POCl3, DMF | C2 or C4 | Formylated indole |
| Nitration | HNO3/H2SO4 or other nitrating agents | C4, C6 | Nitroindole |
| Halogenation | NBS, Br2/Acetic Acid | C2, C4, C6 | Halogenated indole |
Note: The reactivity and regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require prior halogenation of the indole ring to introduce a reactive handle for the coupling process.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes under mild conditions.
For a derivative of this compound, such as a halogenated version (e.g., bromo- or iodo-substituted), the Sonogashira coupling provides a direct method to introduce an alkynyl substituent onto the indole core. The reactivity of the halide in this reaction generally follows the order I > OTf > Br > Cl.
Studies on related 3-iodoindoles and 5-bromo-3-iodoindoles have demonstrated the feasibility and selectivity of Sonogashira couplings. For instance, the reaction of a 3-iodoindole with a terminal alkyne can proceed selectively at the C3 position. In the case of a dihalogenated indole, sequential Sonogashira couplings can be performed by taking advantage of the different reactivities of the halogens.
The general conditions for a Sonogashira coupling on a halo-indole derivative are summarized in the table below.
| Component | Example | Role |
| Substrate | Halo-derivative of this compound | Aryl/vinyl halide |
| Reagent | Terminal alkyne (e.g., Phenylacetylene) | Coupling partner |
| Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Palladium(0) source |
| Co-catalyst | CuI | Activates the alkyne |
| Base | Et3N, piperidine, or other amines | Neutralizes the hydrogen halide byproduct and can act as a solvent |
| Solvent | DMF, THF, or an amine | Reaction medium |
Note: The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the reaction's efficiency and yield. Copper-free Sonogashira protocols have also been developed.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a versatile method for the vinylation of aryl and vinyl halides.
Similar to the Sonogashira reaction, the Heck reaction on this compound would first require halogenation of the indole ring. The resulting halo-indole can then be coupled with a variety of alkenes to introduce a vinyl group. The reaction typically proceeds with high trans selectivity.
Research has shown the successful application of Heck reactions to various indole substrates. For example, the Heck cross-coupling of halo-indoles and even unprotected halo-tryptophans has been demonstrated in aqueous media, showcasing the reaction's broad scope. The intramolecular Heck reaction of 2-halo-N-allylaniline derivatives is a well-known method for indole synthesis, known as the Mori–Ban indole synthesis. More recent studies have focused on the intramolecular Heck coupling of bromoindole derivatives to synthesize complex fused-ring systems.
The key components and their roles in a typical Heck reaction involving a halo-indole are outlined in the table below.
| Component | Example | Role |
| Substrate | Halo-derivative of this compound | Aryl/vinyl halide |
| Reagent | Alkene (e.g., Styrene, Acrylate) | Coupling partner |
| Catalyst | Pd(OAc)2, PdCl2 | Palladium(0) source |
| Ligand | PPh3, P(o-tolyl)3, or other phosphines | Stabilizes the palladium catalyst |
| Base | Et3N, K2CO3, NaOAc | Neutralizes the hydrogen halide byproduct |
| Solvent | DMF, Acetonitrile, Toluene (B28343) | Reaction medium |
Note: The choice of ligand is crucial in the Heck reaction as it influences the catalyst's stability and reactivity. The reaction conditions can be optimized to achieve high yields and selectivity.
Functionalization at the C2 and C3 Positions of the Indole Nucleus
The C2 and C3 positions of the indole ring are the most common sites for functionalization due to the electron-rich nature of the pyrrole (B145914) moiety. In this compound, the C3 position is already substituted with a methyl group, which influences the reactivity and directs further functionalization primarily to the C2 position.
Functionalization at the C2 Position: The C2 position of 3-methylindoles can be functionalized through various methods, including electrophilic substitution and metal-catalyzed reactions.
Electrophilic Bromination: In the absence of a radical initiator, 3-methylindoles can undergo electrophilic bromination at the C2 position using reagents like N-bromosuccinimide (NBS). This reaction is often regiospecific, providing a versatile handle for subsequent cross-coupling reactions. The presence of an electron-withdrawing group on the indole nitrogen can influence the outcome of the bromination.
Oxidation: Selective oxidation of C2,C3-dialkyl-substituted indoles at the C2 position can be achieved under mild conditions. For example, copper-catalyzed reactions with acyl nitroso reagents can lead to C-H oxygenation or amination at the C2 position.
Palladium-Catalyzed Arylation: In the presence of a suitable palladium catalyst system, indole-3-carboxylic acids or their esters can undergo decarboxylation followed by C2-arylation when reacted with iodoarenes.
Functionalization involving the C3-Methyl Group: The methyl group at the C3 position can also be a site for functionalization.
Radical Bromination: Under free radical conditions, typically using NBS in the presence of a radical initiator like AIBN (azobisisobutyronitrile), bromination can occur on the C3-methyl group. This provides a pathway to 3-(bromomethyl)indoles, which are useful intermediates for further nucleophilic substitution reactions. The regioselectivity between C2 and the C3-methyl group can often be controlled by the reaction conditions (electrophilic vs. radical).
Oxidative Cleavage: The C2=C3 double bond of 3-methylindoles can be oxidatively cleaved. For instance, a reaction with primary amines catalyzed by n-Bu4NI using TBHP as an oxidant can lead to the formation of quinazolinones through a process involving oxygenation, nitrogenation, ring-opening, and recyclization.
The following table summarizes the functionalization reactions at the C2 and C3 positions of 3-methylindoles.
| Position | Reaction Type | Reagent(s) | Product Type |
| C2 | Electrophilic Bromination | NBS | 2-Bromo-3-methylindole |
| C2 | C-H Oxygenation/Amination | Acyl nitroso reagents, Cu(I) catalyst | 2-Oxygenated/Aminated-3-methylindole |
| C2 | Decarboxylative Arylation | Iodoarenes, Pd(II) catalyst | 2-Arylindole (after decarboxylation) |
| C3-Methyl | Radical Bromination | NBS, AIBN | 3-(Bromomethyl)indole |
| C2=C3 | Oxidative Cleavage | Primary amines, n-Bu4NI, TBHP | Quinazolinone |
Cycloaddition Reactions Involving Indole Carboxylates
The C2=C3 double bond of the indole nucleus can participate as a 2π-electron component in cycloaddition reactions, leading to the formation of complex polycyclic structures. These reactions are valuable for the rapid construction of diverse heterocyclic frameworks.
Diels-Alder Reactions: Indoles can act as dienophiles in Diels-Alder reactions. While normal electron-demand Diels-Alder reactions of indoles with electron-rich dienes typically require harsh conditions, the presence of an electron-withdrawing group, such as a carboxylate at the C3 position, can facilitate these reactions. Conversely, indoles readily participate in inverse electron-demand Diels-Alder reactions with electron-poor dienes.
Photocatalytic methods have been developed to mediate the [4+2] cycloaddition of indoles with electron-rich dienes under mild, visible-light irradiation, using a heterogeneous catalyst like platinum-modified titanium dioxide. This approach allows for the synthesis of tetrahydrocarbazole cores, which are present in many biologically active indole alkaloids.
[3+2] Cycloaddition Reactions: 3-Nitroindoles are known to undergo dearomative (3+2) annulation reactions with various partners, such as vinylaziridines, where the C2=C3 double bond of the indole acts as the 2π component. These reactions are often catalyzed by transition metals like palladium. While this specific example involves a 3-nitroindole, it highlights the potential of the indole C2=C3 bond to participate in cycloaddition reactions.
A tandem Mannich/Diels-Alder sequence has been used to synthesize libraries of compounds with an indolyl-octahydro-3a,6-epoxy-isoindole core structure, demonstrating the utility of cycloaddition reactions in generating molecular diversity.
The table below provides a general overview of cycloaddition reactions involving indoles.
| Reaction Type | Role of Indole | Reaction Partner | Product |
| Normal Electron-Demand Diels-Alder | Dienophile | Electron-rich diene | Tetrahydrocarbazole |
| Inverse Electron-Demand Diels-Alder | Dienophile | Electron-poor diene | Tetrahydrocarbazole |
| [3+2] Cycloaddition | 2π Component | 3-atom component (e.g., from vinylaziridine) | Fused five-membered ring system |
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For this compound, decarboxylation would first require hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis is a common method for this transformation.
Decarboxylation of Indolecarboxylic Acids: The ease of decarboxylation of indolecarboxylic acids depends on the position of the carboxyl group. Indole-2-carboxylic acids and indole-3-carboxylic acids are particularly susceptible to decarboxylation.
Indole-2-carboxylic acids: These can be decarboxylated by heating above their melting point. Improved procedures for the decarboxylation of indole-2-carboxylic acids have been developed. For instance, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides a route to N-aryl indoles. A process for the decarboxylation of a substituted indole-2-carboxylic acid has been described using a copper catalyst in a high-boiling solvent like quinoline.
Indole-3-carboxylic acids: Metal-free conditions have been developed for the decarboxylation of indole-3-carboxylic acids. These reactions can be achieved using a base like potassium carbonate or in a solvent like acetonitrile. The mechanism is proposed to involve the formation of an indole-3-carboxylate anion, which then undergoes decarboxylation.
Acid-catalyzed Decarboxylation: The mechanism of decarboxylation of indolecarboxylic acids in acidic media has been studied, revealing the involvement of protonated carbonic acid as a reactive intermediate.
For the 5-carboxylic acid derivative, after hydrolysis, the resulting indole-5-carboxylic acid would be more stable and require more forcing conditions for decarboxylation compared to its 2- or 3-substituted counterparts. The synthesis of indole-5-carboxylic acids has been achieved through methods like the Japp-Klingemann type Fischer-indole synthesis.
The general pathway for the decarboxylation of this compound is summarized below:
| Step | Reaction | Conditions | Intermediate/Product |
| 1 | Hydrolysis | Acidic or basic conditions | 3-Methyl-1H-indole-5-carboxylic acid |
| 2 | Decarboxylation | Heating, potentially with a catalyst | 3-Methyl-1H-indole |
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Methyl 1h Indole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
In the ¹H NMR spectrum of Ethyl 3-methyl-1H-indole-5-carboxylate, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton environment are observed. The aromatic region of the spectrum displays signals for the protons on the indole (B1671886) ring. The proton at the C4 position typically appears as a singlet, while the protons at C6 and C7 exhibit splitting patterns due to coupling with their neighbors. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The quartet results from the methylene (B1212753) (-CH₂-) protons being coupled to the adjacent methyl (-CH₃) protons, which in turn appear as a triplet. The methyl group attached to the C3 position of the indole ring and the N-H proton also produce distinct signals.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~8.17 | s | NH | |
| ~8.38 | s | H-4 | |
| ~7.92 | dd | 8.6, 1.5 | H-6 |
| ~7.36 | d | 8.6 | H-7 |
| ~7.04 | s | H-2 | |
| ~4.35 | q | 7.1 | -OCH₂CH₃ |
| ~2.38 | d | 0.8 | C3-CH₃ |
| ~1.39 | t | 7.1 | -OCH₂CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative example.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum (around 168 ppm). The aromatic carbons of the indole ring resonate in the range of approximately 110-140 ppm. The carbons of the ethyl group and the methyl group at C3 appear at the upfield end of the spectrum.
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~168.45 | C=O |
| ~138.97 | C-7a |
| ~128.08 | C-3a |
| ~123.41 | C-5 |
| ~122.89 | C-2 |
| ~122.08 | C-6 |
| ~121.31 | C-4 |
| ~113.41 | C-3 |
| ~110.69 | C-7 |
| ~60.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
| ~9.67 | C3-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative example.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. For instance, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. tetratek.com.tr It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-6 would show a correlation to the carbon signal for C-6. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. tetratek.com.tr This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. tetratek.com.trresearchgate.net For example, the proton of the methyl group at C3 would show a correlation to the C2, C3, and C3a carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₃NO₂), which is approximately 203.24 g/mol .
The fragmentation pattern provides a fingerprint of the molecule. chemguide.co.uk Common fragmentation pathways for this compound would likely involve the loss of the ethyl group (-CH₂CH₃, Δm = 29) or the ethoxy group (-OCH₂CH₃, Δm = 45) from the ester functionality. libretexts.org Cleavage of the indole ring can also occur, leading to characteristic fragment ions. chemguide.co.uk
Predicted Fragmentation Data for this compound
| m/z | Possible Fragment |
|---|---|
| 203 | [M]⁺ (Molecular ion) |
| 174 | [M - CH₂CH₃]⁺ |
| 158 | [M - OCH₂CH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands.
A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band around 1680-1720 cm⁻¹ is a key indicator of the C=O (carbonyl) stretching of the ester group. The C-O stretching of the ester would be observed in the 1100-1300 cm⁻¹ region. Bending vibrations for the aromatic ring and other groups appear in the fingerprint region (below 1500 cm⁻¹).
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300-3500 (broad) | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1680-1720 (strong) | C=O stretch (ester) |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. uni.lu This technique would reveal the bond lengths, bond angles, and torsional angles of this compound. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing. The planarity of the indole ring system and the conformation of the ethyl ester side chain would also be accurately determined. libretexts.org
Analysis of Crystal Systems and Space Groups
Following a comprehensive review of publicly available scientific literature and crystallographic databases, no experimental crystal structure data for this compound has been reported. Therefore, information regarding its crystal system and space group is not available at this time.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
As no crystallographic data has been published for this compound, the experimental determination of its bond lengths, bond angles, and torsional angles has not been achieved. Computational chemistry studies could provide theoretical predictions for these parameters, but such data has not been found in the surveyed literature.
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the intermolecular interactions for this compound is contingent on the availability of its crystal structure. Without this data, a definitive characterization of hydrogen bonding, π-π stacking, and other non-covalent interactions within the crystal lattice cannot be provided.
Vibrational Spectroscopy (e.g., Raman Spectroscopy)
No experimental Raman spectra for this compound have been found in the reviewed scientific literature. While computational methods can predict vibrational frequencies, published theoretical Raman data for this specific compound is also unavailable.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There are no published reports of high-resolution mass spectrometry (HRMS) analysis for this compound. Consequently, an experimentally determined exact mass is not available. The theoretical monoisotopic mass can be calculated from its chemical formula, C12H13NO2.
Computational Chemistry and Modeling of Ethyl 3 Methyl 1h Indole 5 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These methods allow for the calculation of the molecular orbital energies and the distribution of electron density, which are fundamental to predicting chemical reactivity. For indole (B1671886) derivatives, such calculations help in understanding their potential as scaffolds in medicinal chemistry and materials science. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For Ethyl 3-methyl-1H-indole-5-carboxylate, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO is likely centered on the electron-withdrawing ethyl carboxylate group and the benzene (B151609) portion of the indole core. This distribution suggests that the indole nitrogen and certain carbon atoms are primary sites for electrophilic attack, while the carboxylate group is a likely site for nucleophilic interaction.
Studies on similar indole derivatives, such as 5-methoxyindole, show the HOMO localized on the indole ring and the LUMO extending across the aromatic system. researchgate.net The introduction of the ethyl carboxylate group at the 5-position would further influence this distribution.
Table 1: Representative FMO Properties for Indole Derivatives (Note: These are illustrative values based on general findings for indole carboxylates and may not represent exact values for this compound.)
| Property | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | ~ 4.8 eV |
| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO). | ~ 6.0 eV |
| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO). | ~ 1.2 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | ~ 2.4 eV |
| Chemical Softness (S) | Reciprocal of chemical hardness ( 1/η ). | ~ 0.42 eV⁻¹ |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The map is colored to show regions of negative electrostatic potential (typically in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are electron-poor and attract nucleophiles. researchgate.net Neutral regions are generally colored green. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility and intermolecular interactions of a compound in various environments, such as in solution. nih.gov
For this compound, the primary sources of conformational flexibility are the rotation around the C-C and C-O single bonds of the ethyl carboxylate group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. Furthermore, by simulating the molecule in a solvent like water or dimethylformamide, MD can reveal detailed information about solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carboxylate oxygens or the indole N-H group and solvent molecules. This information is vital for understanding its solubility and behavior in a biological medium. A study on a similar heterocyclic ester, ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, utilized MD simulations to understand its dynamic behavior and interactions. nih.gov
Docking Studies and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a hypothetical docking study, this compound would be evaluated against a protein's binding site. The indole ring is capable of forming several key interactions:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor. mdpi.com
Hydrophobic Interactions: The bicyclic ring system provides a large hydrophobic surface that can interact with nonpolar amino acid residues like valine, leucine, and phenylalanine. mdpi.com
π-π Stacking: The aromatic nature of the indole ring allows for stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com
Table 2: Potential Ligand-Protein Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Main-chain Carbonyl |
| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Val, Leu, Ile |
| Carboxylate Oxygens | Hydrogen Bond Acceptor, Ionic | Lys, Arg, Ser, Thr, Asn, Gln |
| Methyl Group | Hydrophobic (Van der Waals) | Ala, Val, Leu, Ile |
| Ethyl Group | Hydrophobic (Van der Waals) | Ala, Val, Leu, Ile |
Reaction Mechanism Elucidation through Computational Methods
Computational methods, especially DFT, are frequently used to elucidate the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This allows chemists to understand the feasibility of a proposed mechanism and identify the rate-determining step. nih.govresearchgate.net
For this compound, computational studies could be applied to investigate various reactions. For instance, the mechanism of its synthesis, such as through a Fischer or Bischler-Möhlau indole synthesis, could be modeled. This would involve calculating the activation energies for key steps like cyclization and aromatization. nih.gov
Similarly, the metabolic or environmental degradation pathways of the molecule could be explored. A computational study on the atmospheric oxidation of indole by hydroxyl radicals, for example, identified the most favorable reaction pathways, showing that H-abstraction from the N-H group is a key initial step. copernicus.org Such an approach could predict the most likely sites of metabolic attack on this compound, providing insights into its potential biotransformation. The calculations would clarify whether initial reactions occur at the indole ring, the methyl group, or the ethyl ester moiety.
Biological and Pharmacological Research of Ethyl 3 Methyl 1h Indole 5 Carboxylate Derivatives
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory Properties
Derivatives of the indole-carboxylate scaffold have demonstrated significant anti-inflammatory potential by targeting key enzymes in inflammatory pathways.
Research has focused on ethyl 5-hydroxyindole-3-carboxylate derivatives as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme that catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net Structure-activity relationship (SAR) analysis revealed that the potency of these compounds is closely linked to the substitution pattern on a phenylthiomethyl ring at the 2-position of the indole (B1671886) core. The introduction of methyl or chlorine groups at the ortho- and ortho/para-positions of the thiophenol ring were the most effective modifications. researchgate.net Among the tested compounds, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate was identified as a highly potent derivative, effectively blocking 5-LO activity in both cell-free and cellular assays. researchgate.net
Other studies have shown that 3-methyl indole derivatives possess promising therapeutic potential as anti-inflammatory medications, with their efficacy being evaluated in models such as carrageenan-induced rat paw edema. cuestionesdefisioterapia.com Additionally, various novel indole derivatives, including 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives, have been synthesized and shown to exhibit moderate to significant anti-inflammatory effects. jbarbiomed.com
Table 1: Selected Indole Derivatives with Anti-inflammatory Activity This table is interactive. Click on the headers to sort.
| Compound Name | Target/Model | Activity (IC₅₀ / Effect) | Reference |
|---|---|---|---|
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Human 5-Lipoxygenase (cell-free) | IC₅₀ = 0.7 µM | researchgate.net |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Human 5-Lipoxygenase (leukocytes) | IC₅₀ = 0.23 µM | researchgate.net |
| 3-Methyl Indole Derivatives | Carrageenan-induced rat paw edema | Promising anti-inflammatory effects | cuestionesdefisioterapia.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 Inhibition | IC₅₀ = 130 µg/mL | mdpi.com |
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
Indole derivatives are recognized for their broad-spectrum antimicrobial properties against various pathogenic bacteria and fungi. researchgate.netnih.gov
A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed potent antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with their efficacy exceeding that of reference drugs ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov These compounds also showed good to excellent antifungal activity, with Trichoderma viride being the most susceptible fungal strain. nih.gov Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of E. coli MurB, while the antifungal action may be due to the inhibition of 14α-lanosterol demethylase. nih.gov
Furthermore, new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and shown to possess a wide spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. nih.gov
Table 2: Antimicrobial Activity of Selected Indole-2-Carboxylate (B1230498) Derivatives This table is interactive. Click on the headers to sort.
| Compound Class/Name | Organism | Activity (MIC Range) | Reference |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria | 0.004–0.045 mg/mL | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Fungal strains | 0.004–0.06 mg/mL | nih.gov |
Antiviral Activities (e.g., Anti-HBV, Anti-influenza A, SARS-CoV-2 3CLpro Inhibition, Anti-HCV)
The indole scaffold is a key component in the development of antiviral agents, with derivatives showing activity against a range of viruses. researchgate.netresearchgate.net
Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid ethyl esters have been investigated for their antiviral properties. researchgate.net Specifically, the hydrochlorides of ethyl 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylate and ethyl 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate demonstrated significant activity against influenza A/Aichi/2/69 (H3N2) virus, suppressing its replication in cell cultures at micromolar concentrations. researchgate.net These compounds also showed high efficacy in a mouse model of influenza pneumonia. researchgate.net Their activity against bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) was also assessed. researchgate.net
In the context of the recent pandemic, an indole-3-carboxylic acid derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound showed high activity with a half-maximal inhibitory concentration (IC₅₀) of 1.06 µg/mL and a high selectivity index (SI) of 78.6. nih.govactanaturae.ru It was also found to inhibit syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov
Research has also explored indole-based compounds as CNS-active antivirals for treating neurotropic alphavirus infections. nih.gov Furthermore, 1H-indole-2-carboxylate and 1H-indole-3-carboxylate derivatives have been noted for their potential action against HIV-1 and hepatitis B virus. researchgate.net
Table 3: Antiviral Activity of Selected Indole Carboxylate Derivatives This table is interactive. Click on the headers to sort.
| Compound Name/Class | Virus | Activity | Reference |
|---|---|---|---|
| Ethyl 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and -6-fluoro-1H-indole-3-carboxylate hydrochlorides | Influenza A (H3N2) | Effective suppression of replication in vitro and in vivo | researchgate.net |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL; SI = 78.6 | nih.govactanaturae.ru |
Antiproliferative and Anticancer Activities
The indole skeleton is a well-established pharmacophore in the design of anticancer agents, with many derivatives showing potent antiproliferative activity by targeting various oncogenic pathways. nih.govmdpi.com
A series of 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are over-activated in several cancers. researchgate.net These compounds showed significant antiproliferative activity with GI₅₀ (50% growth inhibition) values ranging from 29 nM to 78 nM. The most potent derivative, the m-piperidinyl derivative 3e, had an IC₅₀ value of 68 nM against EGFR. researchgate.net
Similarly, a set of indole-2-carboxamides demonstrated promising antiproliferative activity (GI₅₀ values from 26 nM to 86 nM) and were identified as multi-kinase inhibitors targeting EGFR, VEGFR-2, and BRAFV600E. nih.gov Another study on substituted-N-benzyl-1H-indole-2-carbohydrazides found that compound 4e exhibited the highest cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with an average IC₅₀ of 2 µM. mdpi.com
Other research has identified 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester as a compound with significant antimitotic activity at micromolar and submicromolar concentrations. researchgate.net Additionally, indol-3-ethylsulfamoylphenylacrylamides have been reported as potent histone deacetylase (HDAC) inhibitors with significant inhibitory effects on various cancer cell lines, with GI₅₀ values in the range of 0.02 to 0.35 μM. tmu.edu.tw
Table 4: Antiproliferative Activity of Selected Indole Derivatives This table is interactive. Click on the headers to sort.
| Compound Class/Name | Target/Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| 5-chloro-indole-2-carboxylate derivatives (3a-e) | Mutant EGFR/BRAF | GI₅₀ = 29-78 nM | researchgate.net |
| Indole-2-carboxamides (Va-i) | Various cancer cell lines | GI₅₀ = 26-86 nM | nih.gov |
| Compound 4e (a substituted-N-benzyl-1H-indole-2-carbohydrazide) | MCF-7, A549, HCT | Average IC₅₀ = 2 µM | mdpi.com |
| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) | Various cancer cell lines | Significant antimitotic activity (µM to sub-µM) | researchgate.net |
Efflux Pump Inhibitor (EPI) Potentials
Bacterial efflux pumps are a significant mechanism of multidrug resistance (MDR), as they actively transport antibiotics out of the cell. nih.gov Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. nih.govmdpi.com
Research has focused on the NorA efflux pump in Staphylococcus aureus, a major contributor to fluoroquinolone resistance. nih.govnih.gov Chemically synthesized indole derivatives have been screened for their ability to inhibit NorA. nih.govresearchgate.net One derivative, SMJ-5, was identified as a potent NorA EPI, demonstrated by its ability to increase the intracellular accumulation of the NorA substrates ethidium (B1194527) bromide and norfloxacin. nih.govresearchgate.net The combination of SMJ-5 with ciprofloxacin (B1669076) was shown to eradicate S. aureus biofilms and enhance the bactericidal activity of the antibiotic in both in vitro and in vivo models. nih.govresearchgate.net
Structure-activity relationship studies on N-1 substituted indole derivatives revealed the importance of specific structural features for EPI activity. nih.gov A lipophilic group, such as a benzyl (B1604629) moiety, at the N-1 position of the indole ring was found to be crucial for activity. Conversely, shifting an aryl group from the C-2 position to the N-1 position was detrimental to the inhibitory effect. nih.gov These findings highlight that the indole scaffold can be strategically modified to develop effective adjuvants to combat antibiotic resistance. nih.govmdpi.com
Central Nervous System Depressant Properties (in general indole context)
The indole nucleus is a "privileged scaffold" in medicinal chemistry, extensively utilized for developing agents that act on the central nervous system (CNS). researchgate.netresearchgate.net Various indole derivatives have been reported to exhibit a range of CNS activities, including anticonvulsant, antidepressant, and sedative-hypnotic effects. researchgate.netnih.gov
The structural similarity of the indole core to endogenous neurochemicals like serotonin (B10506) contributes to its diverse pharmacological profile. researchgate.net Marketed drugs for CNS disorders, such as Pindolol and Oxypertine, contain the indole moiety. nih.gov Research into novel indole derivatives has identified compounds with CNS depressant properties. For example, in a comparative study, several newly synthesized indole derivatives were found to potentiate barbiturate-induced hypnosis, a classic indicator of CNS depressant activity. documentsdelivered.com This line of research aims to develop new therapeutic agents for CNS disorders like epilepsy and anxiety, leveraging the versatility of the indole structure. researchgate.netjpsbr.org
Plant Growth Regulating Activity (in general indole context)
Indole compounds are of significant interest in agriculture due to their ability to regulate plant growth. frontiersin.orgresearchgate.net They are known to stimulate the formation of roots and fruits and can activate a plant's immune system against various harmful biotic and abiotic factors. frontiersin.orgresearchgate.net The mechanism of action for many indole derivatives is closely linked to indole-3-acetic acid (IAA), a primary plant hormone (auxin) that plays a crucial role in plant development. nih.govresearchgate.net
Several indole-based compounds are commercially used as plant growth regulators. nih.gov For instance, indole-3-butyric acid (IBA) and indole-3-acetonitrile (B3204565) (IAN) are well-documented for their growth-promoting effects. frontiersin.orgnih.gov IAN, in particular, has been reported to be significantly more potent than IAA and is converted to IAA within the plant. nih.gov The growth-regulating abilities of indole compounds are widespread, with IAA being the most common and impactful on plant growth and development. nih.gov It even acts as a signaling molecule between rhizobia and plants. nih.gov
The exploration of indole derivatives continues to reveal new compounds with the potential to activate plant immunity. nih.gov Research into the target recognition, receptor binding, and activation mechanisms of these compounds is crucial for developing more effective plant growth regulators and immune inducers. frontiersin.orgresearchgate.net For example, tetrahydrocarbazole derivatives, which are structurally related to indoles, have shown promise as herbicides by inhibiting photosynthesis. rsc.org Specifically, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole has been observed to decrease photosystem II activity, leading to a reduction in plant biomass. rsc.org
Structure-Activity Relationship (SAR) Studies of Substituted Indole Carboxylates
The biological efficacy of indole carboxylates is highly dependent on the nature and position of substituents on the indole ring and the characteristics of the ester group.
Structure-activity relationship (SAR) studies have provided valuable insights into how substitutions at various positions on the indole ring influence biological activity.
C1 Position (N1): Methyl substitution at the N1 position of the indole ring has been shown to significantly enhance anticancer activity in certain series of indole derivatives. semanticscholar.org In some cases, this modification led to a 60-fold increase in potency compared to the unsubstituted counterparts. semanticscholar.org
C2 Position: The presence of a carbonyl group at the C2 position, forming an oxindole, has been associated with increased cytotoxicity in cancer cells. mdpi.com Conversely, substitution with a 4-hydroxyphenyl group at the C2 position in some thiosemicarbazone-indole hybrids resulted in high potency against breast cancer cell lines. semanticscholar.org
C3 Position: The C3 position is a frequent site for modification. The introduction of a double bond and an ester group at this position has been shown to increase cytotoxicity. mdpi.com In a series of 1H-indole-2-carboxamides, short alkyl groups at the C3 position were found to be preferable for allosteric modulation of the CB1 receptor. nih.gov However, substitution of an aldehyde group at the C3 position led to a significant reduction in the anticancer activity of certain vinyl sulfone derivatives. semanticscholar.org
C5 Position: Halogen substitutions (F, Cl, Br) at the C5 position of the indole ring are often favorable for biological activity. For instance, the presence of a chloro or fluoro group at the C5 position enhanced the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.govrti.org Similarly, moving a methoxy (B1213986) group from the C4 to the C5 position significantly increased the antiproliferative activity of certain indole-chalcone derivatives. acs.org
The ester group in indole carboxylates plays a crucial role in their biological activity, often influencing binding affinity and cellular efficacy. In studies of indole-based HIV-1 fusion inhibitors, retaining a methyl or ethyl ester as a meta substituent on a terminal phenyl ring was found to improve binding affinity to submicromolar levels. nih.gov In contrast, the corresponding carboxylic acids and amides often resulted in significantly reduced antiviral activity. nih.gov This highlights the importance of the ester moiety for effective biological interactions, potentially by influencing properties such as membrane permeability and target engagement. acs.org
ADME (Absorption, Distribution, Metabolism, and Excretion) Profile Investigations
The pharmacokinetic properties of indole derivatives are a critical aspect of their development as therapeutic agents. In silico tools, such as those provided by the SwissADME web tool, are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel compounds. researchgate.netbenthamdirect.com These predictions help in assessing the drug-likeness and oral bioavailability of indole derivatives at an early stage of drug discovery. nih.govacs.org
Studies on various series of indole derivatives have shown that many can be designed to have favorable ADME properties, with some showing zero violations of Lipinski's rule of five. researchgate.netbenthamdirect.com For instance, a series of indole-chalcone hybrids were predicted to have good oral bioavailability and drug-likeness. nih.gov Similarly, indole-tetrazole coupled aromatic amides with potent anticancer activity also exhibited favorable ADMET profiles, making them promising candidates for further development. nih.gov The ability of the indole scaffold to be readily metabolized in humans suggests that derivatives can be designed to avoid toxicity. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
A variety of in vitro and in vivo assays are employed to evaluate the biological activity of indole derivatives.
Cell-based assays are fundamental in the preliminary screening and mechanistic studies of indole derivatives.
Enzyme Inhibition Assays: These assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme. For example, indole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov In these studies, the inhibitory effect is often compared to a standard drug like indomethacin. nih.gov Docking studies are also frequently used to understand the binding interactions between the indole derivatives and the enzyme's active site. nih.gov
Cell Proliferation Assays: These assays measure the effect of compounds on the growth and division of cells, and are particularly important in cancer research. abcam.com The MTT assay is a common colorimetric method used to assess cell viability and the cytotoxic effects of indole derivatives on various cancer cell lines. nih.govnih.govfrontiersin.org For instance, a series of indole-aryl amide derivatives were tested for their antiproliferative activity against a panel of human cancer cell lines, including colorectal, cervical, ovarian, breast, and prostate cancer lines. nih.gov Results from these assays can identify compounds that selectively target cancer cells while having minimal effect on normal cells. frontiersin.org
Viral Replication Assays: To evaluate the antiviral potential of indole derivatives, viral replication assays are conducted. These assays measure the ability of a compound to inhibit the replication of a virus in host cells. asm.org For example, indole derivatives have been screened for their activity against Dengue virus (DENV) and Zika virus (ZIKV). asm.org The effective concentration (EC50) and cytotoxic concentration (CC50) are determined to calculate the selectivity index (SI), which is a measure of the compound's therapeutic window. asm.org Other studies have investigated indole derivatives for their ability to inhibit the replication of influenza A virus (IAV) and other RNA and DNA viruses. nih.govresearchgate.net
Drug Discovery and Development Implications
Due to the absence of biological and pharmacological data for Ethyl 3-methyl-1H-indole-5-carboxylate and its derivatives in the context of influenza, there are no specific drug discovery and development implications to report for this particular compound.
The broader class of indole-containing compounds is recognized for its potential in drug discovery, with many derivatives being investigated for various therapeutic applications, including as antiviral agents. nih.govsigmaaldrich.com The general strategy in antiviral drug design involves identifying and targeting viral proteins. sigmaaldrich.com For influenza, this has led to the development of drugs that inhibit viral entry, fusion, or replication. sigmaaldrich.comsigmaaldrich.com The indole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic peptide structures and bind to a wide range of enzymes. sigmaaldrich.com While this provides a rationale for the potential investigation of novel indole derivatives, it does not offer specific implications for the unstudied this compound.
Advanced Applications and Environmental Considerations for Ethyl 3 Methyl 1h Indole 5 Carboxylate
Applications in Materials Science and Engineering
The intrinsic electronic and structural properties of the indole (B1671886) nucleus make it an attractive building block for functional materials. While research specifically targeting Ethyl 3-methyl-1H-indole-5-carboxylate is in its nascent stages, studies on analogous indole carboxylates highlight a promising future in materials science.
Development of Sustainable Materials
The development of sustainable materials, particularly advanced polymers and optoelectronic components, is an area of significant research. Indole derivatives are being investigated for these applications due to their inherent properties. For instance, related compounds like Ethyl 5-Hydroxy-2-methylindole-3-carboxylate are considered suitable for creating advanced polymers with enhanced thermal stability and mechanical strength. chemimpex.com The production of valuable chemicals for synthetic polymers from heteroaromatic compounds using enzymatic processes has also been demonstrated, suggesting a potential bio-based route for monomer synthesis. nih.gov Furthermore, the solvatochromic (solvent-dependent color change) and photophysical properties of some indole carboxylates are being explored for applications in optoelectronics, where molecules can be tailored for specific light absorption and emission characteristics. researchgate.net These studies collectively suggest that this compound could serve as a monomer or functional additive in the creation of novel, high-performance, and potentially sustainable materials.
Environmental Fate and Degradation Studies
The environmental persistence and degradation of synthetic compounds are of critical importance. While specific degradation studies on this compound are not widely documented, extensive research on the parent indole ring provides a strong predictive framework for its environmental behavior. The degradation of this compound in the environment is expected to proceed through biodegradation and photodegradation.
Biodegradation Pathways
The indole ring is biodegradable under both aerobic and anaerobic conditions by various microorganisms. nih.gov Bacteria from genera such as Cupriavidus, Alicycliphilus, and Alcaligenes are known to degrade indole. nih.gov The degradation of this compound would likely begin with the hydrolysis of the ethyl ester group to form 3-methyl-1H-indole-5-carboxylic acid, a reaction commonly mediated by microbial esterase enzymes. Following this initial step, microbial degradation would proceed to cleave the indole ring itself.
Aerobic pathways typically involve oxygenases that hydroxylate the indole ring, leading to intermediates like indigo (B80030) or cleavage of the heterocyclic ring. nih.gov Anaerobic degradation can proceed through different initial steps, including the conversion to intermediates like anthranilate before further breakdown. nih.gov Given that the core structure is susceptible to microbial attack, the compound is not expected to be highly persistent in microbially active environments.
Table 1: Summary of Indole Biodegradation by Microorganisms
| Condition | Key Microbial Genera | Potential Degradation Pathway/Intermediates |
| Aerobic | Cupriavidus | Initial attack at C4/C5 positions, N-heterocyclic ring cleavage nih.gov |
| Aerobic | Pseudomonas | Oxidation to indigo, indoxyl nih.gov |
| Anaerobic (Denitrifying) | Alicycliphilus, Thauera | Facultative degradation nih.gov |
| Anaerobic (Methanogenic) | Mixed microbial communities | Conversion to anthranilate, salicylate, benzoate (B1203000) nih.gov |
Photodegradation Mechanisms
Indole and its derivatives are known to undergo photodegradation when exposed to ultraviolet (UV) light. researchgate.netnih.gov The process for this compound would involve the absorption of UV radiation, leading to an excited electronic state. This can initiate chemical reactions, primarily through the generation of highly reactive species like hydroxyl radicals, which attack the indole nucleus. researchgate.net
Studies on indole show that the efficiency of photodegradation is influenced by several factors, including pH, UV intensity, and the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.netosti.gov The optimal pH for indole photodegradation is typically in the neutral range of 6-7. researchgate.netosti.gov The degradation mechanism involves the breakdown of the aromatic and heterocyclic rings into smaller, simpler molecules. For substituted indoles, photochemical reactions can also involve the cleavage of side chains, such as the loss of carboxymethyl groups observed in related indicator dyes. nih.gov Therefore, under sunlight exposure in aquatic environments, this compound is expected to degrade, with the rate depending on local environmental conditions.
Table 2: Factors Influencing the Photodegradation of the Indole Nucleus
| Parameter | Effect on Degradation Rate | Finding/Optimal Condition | Citation |
| UV Intensity | Accelerates | Higher intensity increases degradation efficiency. | researchgate.net |
| pH | pH Dependent | Efficiency increases when pH > 7; relatively stable at pH ≤ 7. | researchgate.net |
| Hydroxyl Radicals | Accelerates | A key reactive species promoting degradation. | researchgate.net |
| Photocatalyst (e.g., TiO₂) | Accelerates | An optimal catalyst loading (e.g., 1 g/L) enhances degradation. | researchgate.netosti.gov |
| Humic Acid | Inhibits | Can reduce degradation efficiency. | researchgate.net |
Role in Agricultural Chemistry
The indole ring is the core structure of indole-3-acetic acid, the most common and physiologically important plant hormone (auxin), which governs many aspects of plant growth and development. mdpi.com This has led to the investigation of various synthetic indole derivatives as plant growth regulators.
Structurally related compounds, such as indole-3-acetamide (B105759) derivatives and Ethyl 5-Hydroxy-2-methylindole-3-carboxylate, have shown potential as plant growth regulating agents. chemimpex.commdpi.com These compounds can mimic the effects of natural auxins, potentially influencing root development, cell elongation, and crop yields. The specific structure of this compound makes it a candidate for investigation as a synthetic auxin or a modulator of plant responses to stress. Its efficacy would depend on its ability to bind to plant auxin receptors and its stability and transport within the plant. Research in this area could lead to the development of new agrochemicals for enhancing crop productivity and resilience. chemimpex.com
Table 3: Indole Derivatives and Their Roles in Agricultural Chemistry
| Compound Name | Observed or Potential Agricultural Role | Citation |
| Indole-3-acetic acid | Major natural plant hormone (auxin), regulates growth. | mdpi.com |
| Indole-3-acetamide | Plant growth regulation agent. | mdpi.com |
| Ethyl 5-Hydroxy-2-methylindole-3-carboxylate | Potential plant growth regulator, improves stress resistance. | chemimpex.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Traditional indole (B1671886) syntheses, such as the Fischer method, often require harsh conditions and produce significant waste. researchgate.net Modern chemistry is moving towards more sustainable practices. Future research should focus on developing greener and more efficient synthetic pathways to Ethyl 3-methyl-1H-indole-5-carboxylate.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Innovative MCRs, like the Ugi reaction followed by acid-induced cyclization, have been developed for other indoles, offering mild conditions and the use of benign solvents like ethanol (B145695) without metal catalysts. researchgate.netrsc.orgrug.nl Adapting such one-pot strategies could significantly improve the manufacturing efficiency and environmental footprint of producing the target compound and its derivatives. rug.nlnih.gov
Catalysis in Green Solvents: The use of heterogeneous catalysts, such as Platinum on carbon (Pt/C), in environmentally benign solvents like water has proven effective for the hydrogenation of other unprotected indoles. nih.gov Investigating catalytic cyclizations and functionalizations in aqueous media could offer a sustainable alternative to traditional organic solvents.
Flow Chemistry and Automation: The application of automated, nanoscale synthesis using technologies like acoustic dispensing ejection (ADE) can accelerate the creation of indole derivative libraries for high-throughput screening. rug.nl Applying this to this compound would enable rapid optimization and discovery.
Comprehensive Mechanistic Investigations of Biological Activities
Indole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net While the activity of this compound itself is not extensively documented, its structural motifs suggest potential. A crucial future direction is to move beyond preliminary screening to detailed mechanistic studies.
Research should aim to:
Identify the specific molecular pathways modulated by the compound. For instance, if anti-inflammatory effects are observed, studies should probe its influence on key pathways like NF-κB and cyclooxygenase (COX-2). nih.gov
Determine the mode of action for any observed antimicrobial activity. Docking studies on related indole derivatives suggest potential targets like E. coli MurB (antibacterial) or 14α-lanosterol demethylase (antifungal), which could be investigated for this compound. nih.gov
Clarify the role of the specific substituents (the 3-methyl group and the 5-ester group) in binding to biological targets and eliciting a response.
Exploration of New Pharmacological Targets
The structural flexibility of the indole ring allows it to interact with a diverse range of biological targets. nih.govrsc.org Many indole-containing drugs have been approved that target enzymes and receptors like tyrosine kinases (e.g., Sunitinib, Nintedanib), and viral proteins. rsc.org Future research should screen this compound and its future analogues against a broad and diverse panel of pharmacological targets.
Unexplored therapeutic areas could include:
Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases involved in cancer, such as VEGFR, EGFR, and CDK-2. nih.govrsc.orgnih.gov The compound should be tested against a panel of kinases implicated in various cancers, including glioblastoma. nih.gov
Neurodegenerative Diseases: Indoles have been investigated as cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov The cannabinoid receptor 2 (CB2), a target for neuroinflammation, is also modulated by certain indole derivatives, presenting another avenue for exploration. acs.org
Metabolic and Cardiovascular Disorders: The broad therapeutic potential of indoles suggests they could be lead compounds for diseases beyond cancer and infections, including diabetes and cardiovascular conditions. nih.gov
Design and Synthesis of Advanced Derivatives with Improved Potency and Selectivity
A key strategy in drug discovery is the synthesis of derivatives to optimize a lead compound's pharmacological profile. nih.gov Future work should involve the systematic structural modification of this compound to enhance its potency and selectivity for specific biological targets.
| Modification Site | Proposed Chemical Change | Objective | Rationale / Precedent |
|---|---|---|---|
| Position 1 (Indole Nitrogen) | Alkylation or arylation | Modulate lipophilicity and target interaction | N-alkylation is a common strategy to alter the biological activity of indole-2-carboxylates. mdpi.com |
| Position 5 (Ester Group) | Conversion to amides, hydrazides, or other esters | Improve hydrogen bonding capacity and metabolic stability | Ester-to-amide/hydrazide conversions are used to create derivatives with different biological profiles, such as thiazolyl-indole-2-carboxamides. nih.gov |
| Benzene (B151609) Ring | Introduction of halogens or hydroxyl groups | Enhance binding affinity and alter electronic properties | Substitution on the indole ring significantly alters biological activity and can improve efficacy. nih.gov The synthesis of 5-hydroxy derivatives is well-established. researchgate.netchemimpex.com |
| Position 3 (Methyl Group) | Functionalization or replacement with other alkyl/aryl groups | Probe steric and electronic requirements of the binding pocket | Modifications at this position are critical for tuning activity, as seen in the development of selective CB2 agonists. acs.org |
Integration of Computational and Experimental Approaches for Rational Drug Design
Modern drug discovery benefits immensely from the synergy between computational (in silico) and experimental methods. nih.gov This integrated approach can accelerate the development of new drugs by predicting their properties before synthesis.
Future research should leverage:
Molecular Docking: To predict the binding modes of this compound and its designed derivatives with various protein targets, guiding the selection of the most promising candidates for synthesis. nih.govresearchgate.net
ADMET Prediction: Computational tools can assess crucial drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govacs.org This helps in the early identification and elimination of candidates with poor pharmacokinetic profiles.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which can correlate with its biological function and material properties. researchgate.net This approach provides excellent agreement between theoretical predictions and experimental outcomes. acs.org
Potential for Novel Material Applications
Beyond pharmaceuticals, indole derivatives are gaining attention in materials science due to their unique optical and electronic properties. rsc.org The indole ring is a fluorophore and its derivatives have been explored for applications in organic electronics and as fluorescent probes. researchgate.netnih.gov
Unexplored avenues for this compound include:
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Ethyl 3-methyl-1H-indole-5-carboxylate, and how can yield and purity be maximized?
- Methodology : Multi-step synthesis is common, starting with indole scaffold functionalization. Key steps include:
- Cyano/Iodo Substitution : Introduce functional groups via palladium-catalyzed cross-coupling or halogenation reactions. For example, similar indole derivatives use CuI catalysts in PEG-400/DMF solvent systems, achieving ~42% yield after column chromatography .
- Esterification : Optimize reaction time (12–24 hours) and solvent polarity (e.g., ethanol or DMF) to stabilize intermediates. Potassium carbonate (K₂CO₃) is effective as a base in nucleophilic substitutions .
- Purification : Use flash column chromatography with gradients like 70:30 ethyl acetate/hexane. Monitor via TLC (Rf ~0.5) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C3, ester at C5). Aromatic protons in indole resonate at δ 7.2–8.1 ppm, while the ethyl ester appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.2–4.4 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 218.1 for C₁₂H₁₃NO₂) .
- X-ray Crystallography : For unambiguous structure confirmation, SHELXL refinement (R-factor < 0.05) resolves bond lengths and angles .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystal structure determination for this compound?
- Methodology :
- Structure Solution : Use SHELXD for dual-space recycling to resolve phase problems in low-symmetry space groups (e.g., P2₁/c). For twinned crystals, SHELXL’s TWIN/BASF commands refine twin fractions .
- Refinement : Apply restraints for disordered ethyl/methyl groups. Mercury CSD 2.0 visualizes hydrogen-bonding networks (e.g., N–H···O interactions between indole NH and ester carbonyl) .
- Validation : Check PLATON alerts for missed symmetry or solvent-accessible voids .
Q. How can contradictory biological activity data for indole derivatives like this compound be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to identify pharmacophores. For example, trifluoromethoxy groups enhance metabolic stability but may reduce solubility .
- Control Experiments : Validate target engagement using competitive binding assays (e.g., fluorescence polarization for enzyme inhibition).
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like HIV integrase or kinases .
Q. What reaction mechanisms govern nucleophilic substitutions at the C5 position of this compound?
- Methodology :
- Base-Catalyzed Substitution : Triethylamine deprotonates nucleophiles (e.g., amines), facilitating attack on the electron-deficient carbonyl carbon. Reaction rates depend on solvent polarity (acetonitrile > DCM) .
- Leaving Group Optimization : Replace the ester with activated intermediates (e.g., acyl chlorides) to enhance reactivity. Monitor intermediates via LC-MS .
Q. How does the methyl group at C3 influence the compound’s electronic properties and reactivity?
- Methodology :
- Electron-Donating Effects : The methyl group increases electron density at C3, directing electrophilic substitution to C4/C6. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) confirms resonance stabilization .
- Steric Effects : Hindrance at C3 slows bulky reagent access, favoring reactions at C5. X-ray data show methyl-induced torsional angles of 5–10° in the indole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
